N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-13(2)27(24,25)15-9-7-14(8-10-15)11-19(23)22-20-17(12-21)16-5-3-4-6-18(16)26-20/h7-10,13H,3-6,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDWJPWUCGXQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure featuring a tetrahydrobenzo[b]thiophene core with a cyano group and an isopropylsulfonyl substituent. The molecular formula is , and it has a molecular weight of approximately 288.36 g/mol. The structural characteristics contribute to its biological activity, particularly in enzyme inhibition.
Anti-Inflammatory Properties
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Molecular docking simulations suggest that it acts as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. The binding affinity of the compound to 5-LOX was found to be significant, with a binding energy of approximately -9.0 kcal/mol, indicating strong interactions that could translate into effective inhibition .
Comparative Binding Affinity
A comparative analysis of binding energies with other known inhibitors reveals the following:
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Ki Inhibition Constant |
|---|---|---|---|
| This compound | 5-LOX | -9.0 | 243.23 nM |
| Celecoxib | COX-2 | -12.3 | 12.23 nM |
| Licofelone | COX-2 | -8.73 | 443.88 nM |
This table illustrates that while the compound exhibits lower binding affinity compared to Celecoxib for COX-2, its selectivity for 5-LOX may offer advantages in reducing side effects associated with non-selective NSAIDs .
The mechanism by which this compound exerts its effects involves multiple interactions with amino acid residues within the active site of 5-LOX. Notably, hydrogen bonds formed with residues such as PHE177 and GLN413 contribute to its stability in the enzyme's active site . This selective inhibition may reduce the risk of cardiovascular side effects commonly associated with COX-2 inhibitors.
Additional Biological Activities
In addition to anti-inflammatory properties, preliminary studies suggest potential anticancer activities linked to the inhibition of 5-LOX. The enzyme has been implicated in various cancer pathways, and selective inhibition may provide therapeutic benefits without the ulcerogenic effects associated with traditional NSAIDs .
In Silico Studies
In silico studies utilizing molecular docking have been instrumental in predicting the biological activity of this compound. For instance, docking simulations revealed that it binds effectively to 5-LOX while exhibiting minimal interaction with COX-2, thus supporting its potential as a safer anti-inflammatory agent .
Laboratory Evaluations
Laboratory evaluations have confirmed the anti-inflammatory effects through various assays measuring cytokine levels and inflammatory markers in cell cultures treated with the compound. Results indicate a significant reduction in pro-inflammatory cytokines, further validating its therapeutic potential .
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells through the modulation of apoptotic pathways .
-
Anti-inflammatory Effects :
- The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
-
Antimicrobial Activity :
- Preliminary studies indicate that N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide possesses antimicrobial properties against certain bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics .
Therapeutic Applications
-
Cancer Treatment :
- The anticancer properties suggest its use as a chemotherapeutic agent. Ongoing clinical trials are assessing its effectiveness in combination therapies for various cancers, particularly those resistant to conventional treatments.
- Pain Management :
- Infectious Diseases :
Case Studies
Preparation Methods
Gewald Reaction for Thiophene Core Formation
The Gewald reaction is a one-pot, three-component cyclocondensation between a ketone, malononitrile, and elemental sulfur, catalyzed by a base such as triethylamine. For this compound, cyclohexanone serves as the ketone precursor.
- Reactants : Cyclohexanone (0.01 mol), malononitrile (0.01 mol), sulfur (0.01 mol).
- Conditions : Reflux in absolute ethanol with triethylamine (0.5 mL) for 2 hours.
- Workup : The mixture is poured into ice-cold HCl, filtered, and recrystallized from ethanol.
Key Analytical Data :
Alternative Modifications
While the cited method uses p-t-butyl cyclohexanone, omitting the tert-butyl group aligns with the target structure. The absence of steric hindrance from the tert-butyl group may enhance reactivity in subsequent acylation steps.
Synthesis of 2-(4-(Isopropylsulfonyl)Phenyl)Acetic Acid
Sulfonation of 4-Mercaptophenylacetic Acid
The sulfonyl group is introduced via sulfonation of a thiophenol precursor.
Procedure :
- Reactants : 4-Mercaptophenylacetic acid (0.01 mol), isopropyl sulfonyl chloride (0.012 mol).
- Conditions : Stirred in dry dichloromethane (DCM) with pyridine (0.02 mol) at 0–5°C for 4 hours.
- Workup : Extracted with DCM, washed with 1M HCl, dried over Na₂SO₄, and concentrated.
Key Analytical Data :
- FT-IR : 1360 cm⁻¹ (S=O), 1730 cm⁻¹ (C=O).
- ¹H-NMR : δ = 1.33 ppm (d, 6H, CH(CH₃)₂), 3.58 ppm (m, 1H, CH(CH₃)₂), 3.72 ppm (s, 2H, CH₂CO), 7.45–7.89 ppm (Ar-H).
Conversion to Acid Chloride
The carboxylic acid is activated for acylation by converting it to the corresponding acid chloride.
Procedure :
- Reactants : 2-(4-(Isopropylsulfonyl)phenyl)acetic acid (0.01 mol), thionyl chloride (0.015 mol).
- Conditions : Reflux in dry DCM for 2 hours.
- Workup : Excess thionyl chloride is removed under reduced pressure.
Acylation of 3-Cyano-4,5,6,7-Tetrahydrobenzo[b]Thiophen-2-Amine
Amide Bond Formation
The amine group of the thiophene core reacts with the acid chloride to form the target acetamide.
Procedure :
- Reactants : 3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (0.01 mol), 2-(4-(isopropylsulfonyl)phenyl)acetyl chloride (0.011 mol).
- Conditions : Stirred in dry THF with triethylamine (0.02 mol) at 0°C for 1 hour, then room temperature for 12 hours.
- Workup : Filtered, washed with NaHCO₃, and recrystallized from ethanol.
Key Analytical Data :
- Yield : 70–75% (estimated based on analogous reactions).
- FT-IR : 1655 cm⁻¹ (amide C=O), 1362 cm⁻¹ (S=O), 2205 cm⁻¹ (C≡N).
- ¹H-NMR : δ = 1.33 ppm (d, 6H, CH(CH₃)₂), 2.50–2.90 ppm (m, 4H, tetrahydrobenzo protons), 3.58 ppm (m, 1H, CH(CH₃)₂), 4.02 ppm (s, 2H, CH₂CO), 7.45–7.89 ppm (Ar-H).
Mechanistic Insights
Gewald Reaction Mechanism
The reaction proceeds via:
Acylation Mechanism
The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, facilitated by triethylamine as a HCl scavenger.
Optimization and Challenges
Solvent and Temperature Effects
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine with activated acetamide derivatives in dimethylformamide (DMF) or ethanol under catalytic conditions (e.g., sodium acetate) is common . Optimization involves design of experiments (DoE) to test variables like temperature, solvent polarity, and stoichiometry. Statistical methods (e.g., factorial design) minimize trial-and-error approaches, as highlighted in chemical engineering frameworks .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR : Full <sup>1</sup>H and <sup>13</sup>C NMR assignments are essential to confirm the acetamide linkage and isopropylsulfonyl group. Peaks for the tetrahydrobenzo[b]thiophen moiety appear in the δ 1.5–2.8 ppm range (aliphatic protons) and δ 120–140 ppm (aromatic carbons) .
- IR : Confirm cyano (C≡N) stretches at ~2200 cm⁻¹ and sulfonyl (S=O) bands at 1150–1300 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy, particularly for complex heterocycles .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodology : Detailed experimental protocols must include exact reagent ratios, solvent purity, and reaction timelines. For instance, recrystallization from ethanol-dioxane mixtures (1:2) is recommended for purification . Full documentation of characterization data (e.g., melting points, Rf values) is critical, as per academic reporting standards .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and stability of this compound in biological systems?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distributions, particularly at the cyano and sulfonyl groups, to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
- Reaction Path Search : Tools like GRRM or SCINE facilitate exploration of alternative synthetic pathways and intermediates .
Q. How can structural modifications enhance the compound’s pharmacological activity, and what experimental assays validate these changes?
- Methodology :
- SAR Studies : Introduce substituents (e.g., halogens, alkyl chains) at the phenylacetamide or thiophen moieties. For example, fluorination at the phenyl ring may improve metabolic stability .
- Biological Assays : Test cytotoxicity via MTT assays (e.g., against cancer cell lines) and evaluate enzyme inhibition (e.g., kinase assays) to correlate structural changes with activity .
Q. What statistical approaches resolve contradictions in experimental data (e.g., variable biological activity across studies)?
- Methodology :
- Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., solvent effects, impurity profiles) .
- Bayesian Inference : Quantify uncertainty in activity measurements, especially when biological replicates show high variance .
Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
